molecular formula C8H12N2O3 B2673588 Ethyl 3-(hydroxymethyl)-1-methyl-1H-pyrazole-5-carboxylate CAS No. 199480-28-9

Ethyl 3-(hydroxymethyl)-1-methyl-1H-pyrazole-5-carboxylate

Cat. No.: B2673588
CAS No.: 199480-28-9
M. Wt: 184.195
InChI Key: NAILRRQHNORYGN-UHFFFAOYSA-N
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Description

Ethyl 3-(hydroxymethyl)-1-methyl-1H-pyrazole-5-carboxylate is a chemical compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound is characterized by the presence of an ethyl ester group at the 5-position, a hydroxymethyl group at the 3-position, and a methyl group at the 1-position of the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(hydroxymethyl)-1-methyl-1H-pyrazole-5-carboxylate typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the hydroxymethyl group: This step involves the reaction of the pyrazole intermediate with formaldehyde in the presence of a base to form the hydroxymethyl group at the 3-position.

    Esterification: The final step involves the esterification of the carboxylic acid group at the 5-position with ethanol in the presence of an acid catalyst to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(hydroxymethyl)-1-methyl-1H-pyrazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: 3-(Carboxymethyl)-1-methyl-1H-pyrazole-5-carboxylate.

    Reduction: Ethyl 3-(hydroxymethyl)-1-methyl-1H-pyrazole-5-methanol.

    Substitution: Ethyl 3-(substituted methyl)-1-methyl-1H-pyrazole-5-carboxylate.

Scientific Research Applications

Ethyl 3-(hydroxymethyl)-1-methyl-1H-pyrazole-5-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of various bioactive molecules, including potential drug candidates for the treatment of diseases such as cancer and inflammation.

    Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules, including natural products and pharmaceuticals.

    Material Science: It is used in the development of novel materials with unique properties, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of Ethyl 3-(hydroxymethyl)-1-methyl-1H-pyrazole-5-carboxylate depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors, thereby modulating their activity. The hydroxymethyl and ester groups can participate in hydrogen bonding and hydrophobic interactions, respectively, which are crucial for binding to biological targets.

Comparison with Similar Compounds

Ethyl 3-(hydroxymethyl)-1-methyl-1H-pyrazole-5-carboxylate can be compared with other pyrazole derivatives such as:

    Ethyl 1-methyl-1H-pyrazole-5-carboxylate: Lacks the hydroxymethyl group, which may affect its reactivity and binding properties.

    3-(Hydroxymethyl)-1-methyl-1H-pyrazole-5-carboxylic acid: Lacks the ethyl ester group, which may influence its solubility and stability.

    1-Methyl-1H-pyrazole-5-carboxylic acid: Lacks both the hydroxymethyl and ethyl ester groups, making it less versatile in chemical reactions.

The presence of both the hydroxymethyl and ethyl ester groups in this compound makes it a unique compound with distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 5-(hydroxymethyl)-2-methylpyrazole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O3/c1-3-13-8(12)7-4-6(5-11)9-10(7)2/h4,11H,3,5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAILRRQHNORYGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=NN1C)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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